N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule with potential pharmaceutical applications. The compound is characterized by its unique structural features, which include a thiazole and pyridazine ring system. Its molecular formula is and it has a molecular weight of approximately 482.56 g/mol. The compound is part of a class of heterocyclic compounds, which are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties .
The compound falls under the category of heterocyclic organic compounds, specifically those containing both sulfur and nitrogen in their rings. It is classified according to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, which detail its structural components and functional groups .
The synthesis of N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves several steps that typically include the formation of the thiazole and pyridazine rings followed by acetamide derivatization.
These synthetic pathways are crucial for achieving the desired compound with high yield and purity .
The molecular structure of N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can be depicted using various chemical notation systems:
InChI=1S/C27H22ClN3O3S/c1-16-24(35-26(28-16)18-7-5-4-6-8-18)25(32)30-19-9-14-23-22(15-19)27(33)31(17(2)29-23)20-10-12-21(34-3)13-11-20/h4-15H,1-3H3,(H,30,32)
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=C(C=C5)OC)C
These notations provide insight into the connectivity of atoms within the molecule and are essential for computational modeling and analysis .
The compound's molecular weight is approximately 482.56 g/mol, with a melting point that needs to be experimentally determined for practical applications. Its solubility characteristics would also be significant for its use in biological assays.
The compound may participate in various chemical reactions typical for heterocycles, such as:
These reactions are often facilitated by varying conditions such as temperature and solvent choice, which can significantly affect reaction yields and selectivity .
Further studies would be required to elucidate the exact biochemical pathways influenced by this compound, including potential therapeutic targets in disease models .
The physical properties such as melting point, boiling point, and solubility are critical for practical applications but require experimental determination.
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like amides and halogens. The stability of these compounds under various conditions (e.g., pH changes, temperature variations) is also essential for their application in research.
Relevant data from suppliers indicate that this compound has been characterized but lacks comprehensive analytical data publicly available .
N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has potential applications in:
Further research into its pharmacological properties could lead to significant advancements in therapeutic applications .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7